![molecular formula C20H16O3 B1285354 4'-(苄氧基)[1,1'-联苯]-4-羧酸 CAS No. 111153-16-3](/img/structure/B1285354.png)

4'-(苄氧基)[1,1'-联苯]-4-羧酸

描述

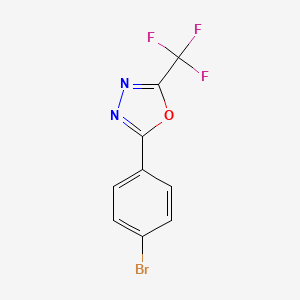

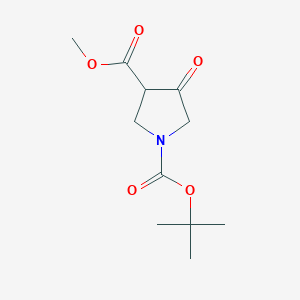

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a compound that can be associated with biphenyl structures, which are often used in the synthesis of various organic molecules. The presence of the benzyloxy group and the carboxylic acid moiety suggests that this compound could be an intermediate or a final product in synthetic organic chemistry, particularly in the creation of molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related biphenyl carboxylic acids has been reported in the literature. For instance, the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could be analogous to the synthesis of 4'-hydroxy-4-biphenylcarboxylic acid, which was achieved from 4-hydroxybiphenyl through a series of reactions including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, with an overall yield of 57.8% . This suggests that a similar synthetic route could be employed for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, with the benzyloxy group being introduced through a benzylation step.

Molecular Structure Analysis

The molecular structure of biphenyl carboxylic acid derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized by IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction (XRD), and elemental analysis . These techniques could similarly be applied to determine the molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, ensuring the correct placement of functional groups and overall molecular geometry.

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions. For instance, the reaction of 2'-substituted biphenyl-2-carboxylic acids with lead tetra-acetate in refluxing benzene solution leads to the formation of 3,4-benzocoumarin . This indicates that 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could also participate in cyclization reactions under certain conditions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acids and their derivatives can be influenced by the substituents on the biphenyl system. For example, the solubility, melting point, and reactivity can be altered by the presence of electron-donating or electron-withdrawing groups. The benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is likely to affect its physical properties, such as solubility in organic solvents, which could be beneficial in the context of pharmaceutical formulation . Additionally, the carboxylic acid group could allow for further chemical transformations, such as the formation of amides or esters, which are common functionalities in drug molecules.

科学研究应用

1. Pharmaceutical Applications

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have shown promise in the field of pharmaceuticals. For instance, biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017). This suggests potential use in treatments for conditions related to enzyme tyrosinase.

2. Liquid Crystalline Phases

Research has revealed that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, a class of molecules related to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to their ability to segregate hydrophilic regions from all-aromatic segments, a property that could be useful in material sciences and engineering (Kölbel, Tschierske, & Diele, 1998).

3. Chemical Synthesis

A variety of biphenyl 4-carboxylic acid derivatives have been synthesized for various applications. These compounds have been characterized using elemental analysis and spectroscopic techniques, indicating their potential in chemical synthesis and as intermediates in the production of pharmacologically active compounds (Patel, Malik, & Bhatt, 2009).

4. Luminescent Properties in Coordination Compounds

4-Benzyloxy benzoic acid derivatives have been used to synthesize lanthanide coordination compounds. These compounds exhibit varying luminescent properties based on electron-withdrawing or electron-donating groups, indicating potential applications in photophysical and luminescence-based technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

5. Analytical Chemistry

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have been employed in the development of fluorescent molecular probes. These probes are capable of detecting photooxidants generated by dissolved organic matter, indicating their potential use in environmental monitoring and analytical chemistry (Lin, Grandbois, & McNeill, 2017).

安全和危害

属性

IUPAC Name |

4-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDDIVFYPCPVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563542 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

111153-16-3 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

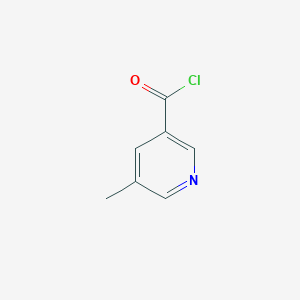

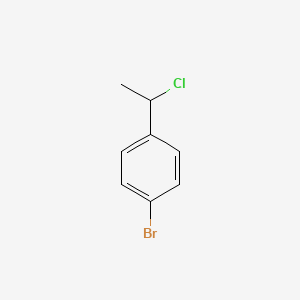

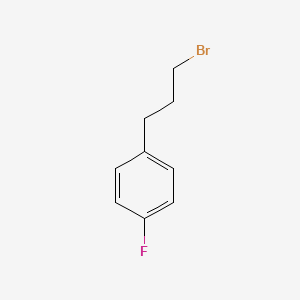

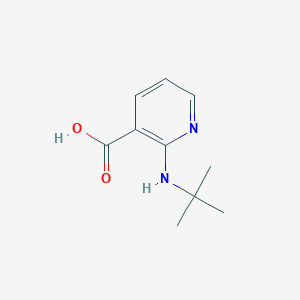

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)